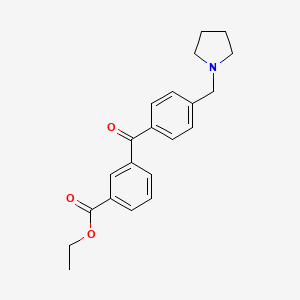

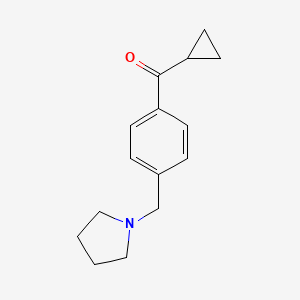

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO . It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .

Synthesis Analysis

The synthesis of cyclopropyl compounds presents significant challenges for synthetic chemists . Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction .Applications De Recherche Scientifique

Formation of Nickeladihydropyran in Cycloaddition Reactions

Cyclopropyl phenyl ketone has been found to undergo oxidative addition to Ni(PCy3) to form a nickeladihydropyran, which is crucial for Ni(0)-catalyzed cycloaddition reactions. This process is significant for synthesizing cyclopentane compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).

Synthesis of Dihydropyrroles and Pyrroles

Cyclopropyl ketones have been used as precursors in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This involves cyclopropanation reactions of alkenes by diazo compounds or phenyliodonium ylides, catalyzed by Rh(II) carboxylates (Wurz & Charette, 2005).

Transformation of Ortho-Disubstituted Phenyl and Cyclopropyl Ketones

Ortho-disubstituted phenyl and cyclopropyl ketones have been identified as vital structural motifs in the iridium-catalyzed hydrogen borrowing process. This process is pivotal for forming α-branched ketones with higher alcohols, expanding the scope of hydrogen borrowing catalysis (Frost et al., 2015).

Reduction of Cyclopropyl Ketones

Studies on the reduction of cyclopropyl ketones by 1,4-dihydropyridines reveal insights into the reaction mechanisms and the stability of the cyclopropane moiety during these processes (Meuer et al., 1984).

Synthesis of 2-Phenyl Pyridine Derivatives

Cyclopropyl ketones have been employed in synthesizing 2-phenyl pyridines through a cyclization process using palladium acetate as a catalyst. This method offers a mild, operationally simple approach with short reaction times (Ghodse & Telvekar, 2017).

Formation of Pyrrolo[3,4-c]pyridine Derivatives

Tetracyanocyclopropyl ketones, which can be derived from cyclopropyl ketones, have been used as precursors for heterocyclic systems, facilitating the transformation of the furan ring into pyrrole and further annelation of the pyridine ring (Kayukov et al., 2010).

Propriétés

IUPAC Name |

cyclopropyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h3-6,14H,1-2,7-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDAMARAVUUARY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642773 |

Source

|

| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-97-1 |

Source

|

| Record name | Cyclopropyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.